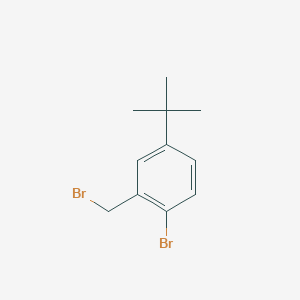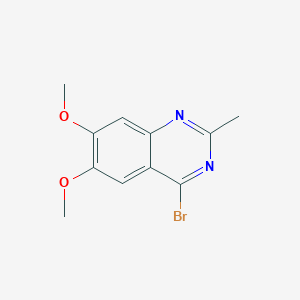![molecular formula C9H7ClO2S B13122784 6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol](/img/structure/B13122784.png)
6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol is an organosulfur compound belonging to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties. This compound, characterized by a chloro group at the 6th position and a hydroxymethyl group at the 2nd position, exhibits significant potential in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-(trimethylsilyl)phenyl triflate with ethyl p-tolylethynyl sulfide in the presence of cesium fluoride in hot acetonitrile . This reaction yields the desired benzothiophene derivative through an aryne intermediate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of reagents and conditions may vary to optimize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 6-chloro-2-formylbenzo[b]thiophen-3-ol, while nucleophilic substitution of the chloro group can produce various substituted benzothiophenes .
Aplicaciones Científicas De Investigación
6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol has a wide range of applications in scientific research:
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol involves its interaction with specific molecular targets. The chloro and hydroxymethyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Comparación Con Compuestos Similares
- 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene
- 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
Comparison: Compared to other benzothiophene derivatives, 6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol is unique due to its specific substitution pattern. The presence of both chloro and hydroxymethyl groups enhances its reactivity and potential for diverse chemical transformations. Additionally, its structural features contribute to its distinct biological activities, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H7ClO2S |
|---|---|
Peso molecular |
214.67 g/mol |
Nombre IUPAC |
6-chloro-2-(hydroxymethyl)-1-benzothiophen-3-ol |
InChI |
InChI=1S/C9H7ClO2S/c10-5-1-2-6-7(3-5)13-8(4-11)9(6)12/h1-3,11-12H,4H2 |
Clave InChI |
IUTJNHUDHZAZTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)SC(=C2O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



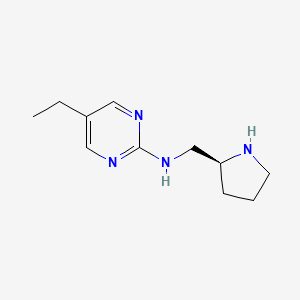

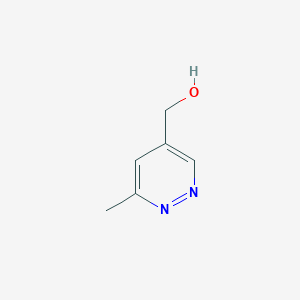


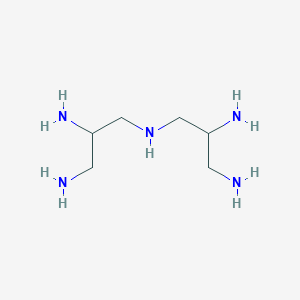

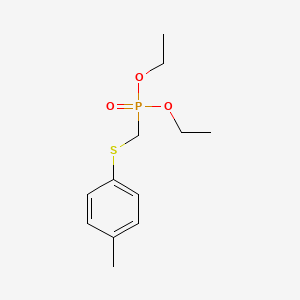

![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13122765.png)
